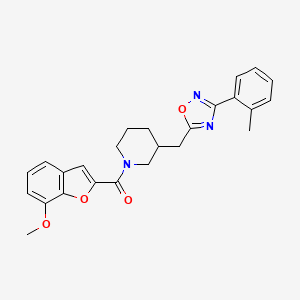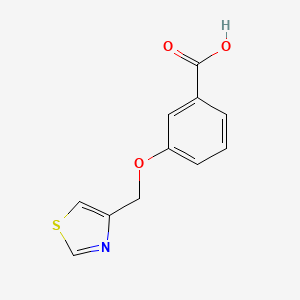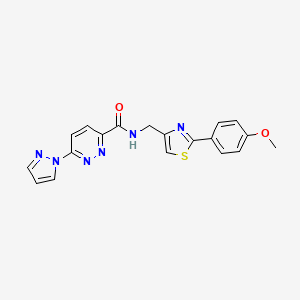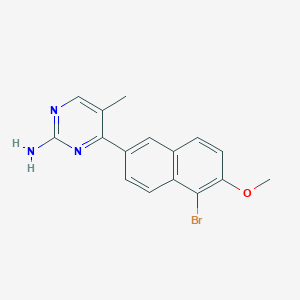![molecular formula C15H12BrN3O B2730828 1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] CAS No. 303984-96-5](/img/structure/B2730828.png)
1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] is a useful research compound. Its molecular formula is C15H12BrN3O and its molecular weight is 330.185. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
- Synthesis and Primary Antiviral Activity Evaluation : A series of derivatives, including the focus compound, was synthesized and evaluated for antiviral activities against pathogenic viruses like yellow fever virus (YFV) and bovine viral diarrhea virus (BVDV), showing weak activity against YFV and inhibiting the growth of BVDV in cell cultures (Terzioğlu et al., 2005).
Carbonic Anhydrase Inhibition
- Selective Inhibitors for Carbonic Anhydrase : Compounds derived from 1-methyl-1H-indole-2,3-dione showed inhibition of human carbonic anhydrases, particularly hCA II, with potential implications in medical treatments due to their selective inhibition capabilities (Eraslan-Elma et al., 2022).
Molecular and Crystal Structure Analysis
- Molecular and Crystal Structure Determination : Detailed structural analysis of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione derivatives provided insights into their molecular interactions, isomer formations, and potential applications in various fields (Karalı, 2021).
Anticancer Activity
- Novel Agents to Treat Cancer : A study introduced novel α-aminophosphonate derivatives with indole-2,3-dione moieties, exhibiting in vitro anticancer activity against several human cancer cell lines, highlighting their potential as anticancer agents or leads for novel treatments (Tiwari et al., 2018).
Fungicidal and Bactericidal Properties
- Ecofriendly Fungicides and Bactericides : Research into diorganosilicon(IV) complexes of indole-2,3-dione derivatives revealed their potential as ecofriendly fungicides and bactericides with important pharmacodynamic significance, offering alternatives to traditional compounds (Singh & Nagpal, 2005).
Fluorescent Chemosensors for Metal Ions
- Selective Fluorescent Chemosensors for Co2+ : Substituted aryl hydrazones of β-diketones were synthesized and utilized as chemosensors with "on–off" sensing capabilities for Co2+, demonstrating their utility in environmental and biological significance (Subhasri & Anbuselvan, 2014).
Photoprotective Function
- Photolytic Behavior and Potential UV Absorber : A study on the photolytic behavior of 1H-indole-2,3-dione derivatives suggests their potential application as UV absorbers in the pharmaceutical and cosmetic industries, highlighting their photoprotective functions (Dimitrijević et al., 2016).
Synthesis of Heterocyclic Compounds
- Versatile Substrates for Heterocyclic Compound Synthesis : Isatins, including 1-methyl-1H-indole-2,3-dione derivatives, are valuable for the synthesis of a wide variety of heterocyclic compounds, serving as raw material for drug synthesis and organic synthesis, underlining their synthetic versatility (Garden & Pinto, 2001).
Propriétés
IUPAC Name |
3-[(4-bromophenyl)diazenyl]-1-methylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-17-11-8-6-10(16)7-9-11/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLURYKJAAOOSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2730747.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B2730748.png)


![7-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2730752.png)
![N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide](/img/structure/B2730753.png)

![5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2730757.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2730759.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2730760.png)

![2-(7-chloro-6-fluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2730764.png)

